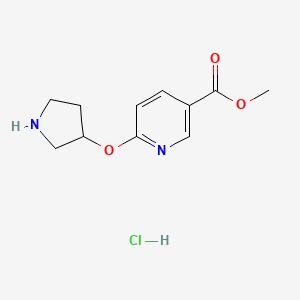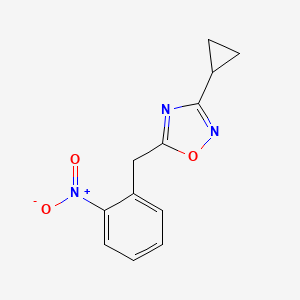
3-Cyclopropyl-5-(2-nitrobenzyl)-1,2,4-oxadiazole
Overview
Description
3-Cyclopropyl-5-(2-nitrobenzyl)-1,2,4-oxadiazole (3CP5NB1,2,4OD) is a chemical compound that has recently been studied for its potential applications in the medical and scientific fields. It is a novel molecule that consists of a cyclopropyl ring, a nitrobenzyl group, and an oxadiazole ring. This compound has been studied for its ability to act as a catalyst in chemical reactions, as well as its potential for use in the development of drugs for treating various diseases.
Scientific Research Applications
3CP5NB1,2,4OD has been studied for its potential applications in the medical and scientific fields. It has been investigated for its ability to act as a catalyst in chemical reactions, as well as its potential for use in the development of drugs for treating various diseases. Studies have shown that 3CP5NB1,2,4OD can be used as a catalyst in the synthesis of a variety of organic compounds, including amines, alcohols, and carboxylic acids. Additionally, it has been investigated for its potential to be used in the development of drugs for the treatment of cancer, diabetes, and other diseases.
Mechanism of Action
3CP5NB1,2,4OD works by acting as a catalyst in chemical reactions. It is able to facilitate the formation of covalent bonds between molecules, allowing for the synthesis of a variety of organic compounds. Additionally, it is able to act as a ligand, binding to metal ions and facilitating the formation of metal-ligand complexes. These complexes are then able to act as catalysts in a variety of chemical reactions.
Biochemical and Physiological Effects
3CP5NB1,2,4OD has been studied for its potential biochemical and physiological effects. Studies have shown that it has the potential to act as an anti-inflammatory agent, as well as an antioxidant. Additionally, it has been investigated for its potential to inhibit the growth of cancer cells, as well as its ability to reduce the toxicity of drugs used in the treatment of cancer. Additionally, it has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
Advantages and Limitations for Lab Experiments
3CP5NB1,2,4OD has several advantages for use in laboratory experiments. It is relatively stable, and can be stored at room temperature for long periods of time without degrading. Additionally, it is relatively inexpensive, and can be easily synthesized in the laboratory. However, it is important to note that 3CP5NB1,2,4OD can be toxic if inhaled or ingested, and should be handled with caution.
Future Directions
The potential future directions for 3CP5NB1,2,4OD are numerous. Further research into its potential applications in the medical and scientific fields is needed, as well as its potential biochemical and physiological effects. Additionally, further research is needed into its potential to act as a catalyst in chemical reactions, as well as its potential to be used in the development of drugs for the treatment of various diseases. Additionally, further research is needed into its potential to act as an inhibitor of the enzyme acetylcholinesterase, as well as its potential to act as an anti-inflammatory agent and an antioxidant. Finally, further research is needed into its potential to reduce the toxicity of drugs used in the treatment of cancer.
properties
IUPAC Name |
3-cyclopropyl-5-[(2-nitrophenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-15(17)10-4-2-1-3-9(10)7-11-13-12(14-18-11)8-5-6-8/h1-4,8H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQDSFIMJVTHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-5-(2-nitrobenzyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




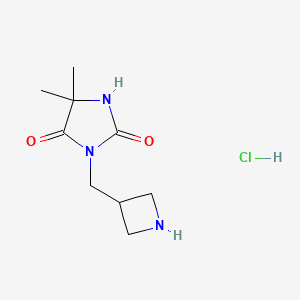


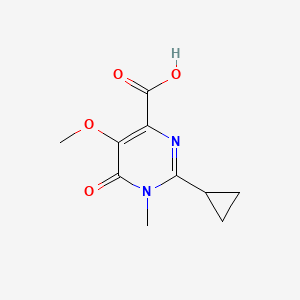
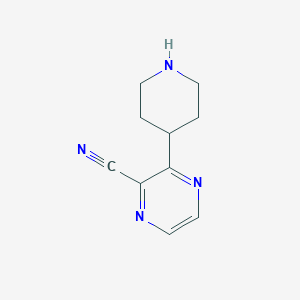
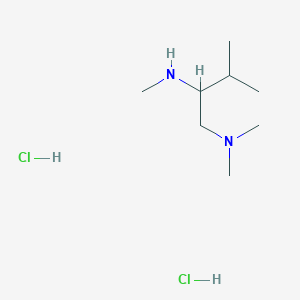
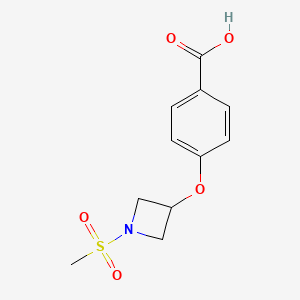

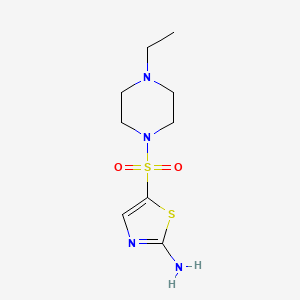
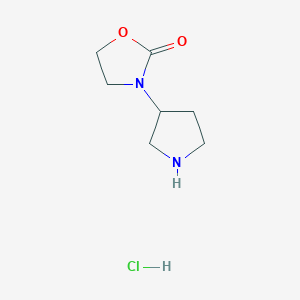
![Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride](/img/structure/B1473174.png)

